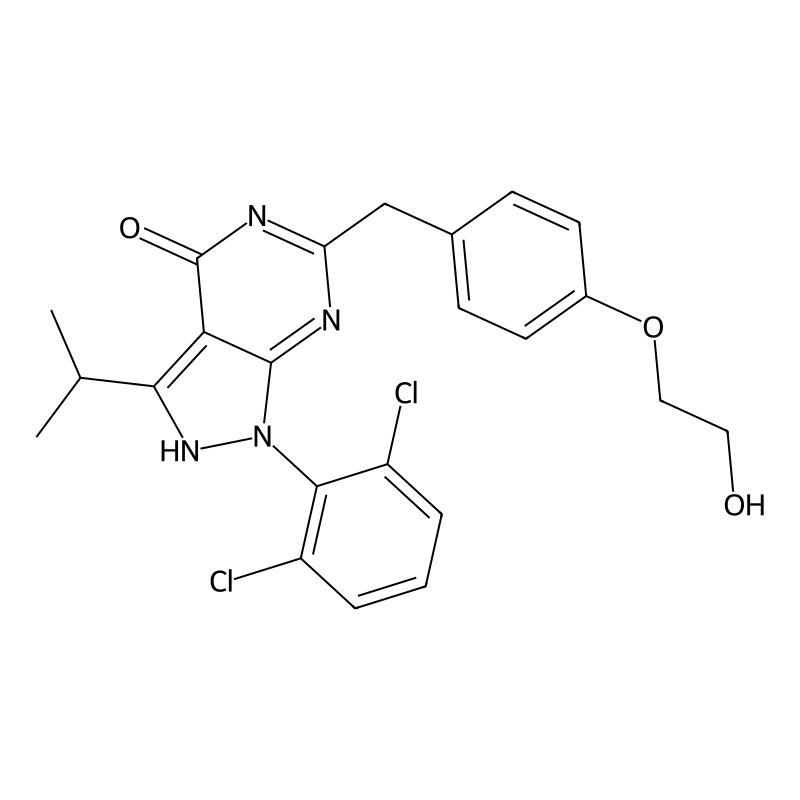Wnt Signaling Pathway Netpath
CAS No.:520-36-5
Molecular Formula:C15H10O5
Molecular Weight:270.24 g/mol
Availability:
In Stock
CAS No.:528-48-3
Molecular Formula:C15H10O6
Molecular Weight:286.24 g/mol
Availability:
In Stock
CAS No.:784211-09-2
Molecular Formula:C23H22Cl2N4O3
Molecular Weight:473.3 g/mol
Availability:
In Stock
CAS No.:1386874-06-1
Molecular Formula:C23H26N4O3
Molecular Weight:406.5 g/mol
Availability:
In Stock
CAS No.:480-40-0
Molecular Formula:C15H10O4
Molecular Weight:254.24 g/mol
Availability:
In Stock
CAS No.:114719-57-2
Molecular Formula:C18H11ClN2O
Molecular Weight:306.7 g/mol
Availability:
In Stock





